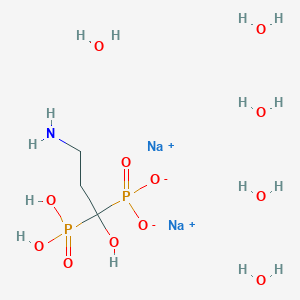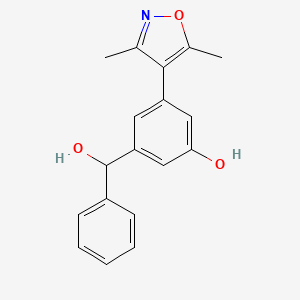
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate is a compound that belongs to the class of phosphonates and bisphosphonates. These compounds are characterized by the presence of stable carbon-phosphorus (C-P) bonds, which make them resistant to biochemical, thermal, and photochemical decomposition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate typically involves the reaction of appropriate phosphonic acid derivatives with sodium hydroxide under controlled conditions . The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its pentahydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, which have significant applications in pharmaceuticals and agriculture .
Aplicaciones Científicas De Investigación
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate involves its interaction with molecular targets such as enzymes and receptors involved in phosphorus metabolism . The compound’s ability to bind to hydroxyapatite makes it effective in preventing bone loss and treating bone diseases .
Comparación Con Compuestos Similares
Similar Compounds
Pamidronate disodium: Another bisphosphonate used in the treatment of bone diseases.
Alendronate sodium: A bisphosphonate that also binds to hydroxyapatite and is used to treat osteoporosis.
Uniqueness
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner compared to other bisphosphonates . Its pentahydrate form also provides stability and solubility advantages .
Propiedades
Fórmula molecular |
C3H19NNa2O12P2 |
|---|---|
Peso molecular |
369.11 g/mol |
Nombre IUPAC |
disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate |
InChI |
InChI=1S/C3H11NO7P2.2Na.5H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;5*1H2/q;2*+1;;;;;/p-2 |
Clave InChI |
CZYWHNTUXNGDGR-UHFFFAOYSA-L |
SMILES canónico |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride](/img/structure/B10768977.png)

![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B10768992.png)

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B10769013.png)
![N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamicacid4'-(aminocarbonyl)[1,1'-biphenyl]-4-ylester](/img/structure/B10769014.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)
![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)
![N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide](/img/structure/B10769073.png)

![[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
![N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide](/img/structure/B10769083.png)
![N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)
